4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one
Overview
Description
4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one is a heterocyclic compound that features both furan and quinoxaline moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one typically involves the reaction of furan-2-carbonyl chloride with 3,4-dihydroquinoxalin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoxaline moiety can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: The carbonyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with various molecular targets. The furan moiety can interact with enzymes and receptors, potentially inhibiting their activity. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. These interactions make the compound a potential candidate for antimicrobial and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbonyl isothiocyanate: Known for its reactivity and use in the synthesis of various heterocycles.
3,4-Dihydroquinoxalin-2-one: A precursor in the synthesis of 4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one.
Furan-2,3-dione: An oxidation product of furan derivatives.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both furan and quinoxaline moieties. This dual functionality enhances its reactivity and potential biological activities, making it a valuable compound in scientific research.
Properties
IUPAC Name |
4-(furan-2-carbonyl)-1,3-dihydroquinoxalin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-12-8-15(13(17)11-6-3-7-18-11)10-5-2-1-4-9(10)14-12/h1-7H,8H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLBWXVMZIFVDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901216499 | |
Record name | 4-(2-Furanylcarbonyl)-3,4-dihydro-2(1H)-quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901216499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148858-05-3 | |
Record name | 4-(2-Furanylcarbonyl)-3,4-dihydro-2(1H)-quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148858-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Furanylcarbonyl)-3,4-dihydro-2(1H)-quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901216499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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